molecular formula C8H10Cl3N5 B3025633 1-(2,6-Dichlorophenyl)biguanide hydrochloride CAS No. 43058-83-9

1-(2,6-Dichlorophenyl)biguanide hydrochloride

Cat. No.: B3025633
CAS No.: 43058-83-9
M. Wt: 282.6 g/mol
InChI Key: PZRVKJZVIPUVQH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides. Biguanides are characterized by a central guanidine group linked to two amine groups. In this compound, a dichlorophenyl group is attached to one of the nitrogens of the guanidine group, with a hydrochloride salt completing the molecule.

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions to form the biguanide structure. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)biguanide hydrochloride has been investigated for its potential effects on various cellular processes:

    Cell Biology and Biochemistry:

    Cancer Research: The compound has been shown to suppress the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer cells.

    Neurodegenerative Diseases: Studies suggest that the compound may have neuroprotective effects and could potentially be beneficial in diseases like Alzheimer’s and Parkinson’s.

    Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for antimicrobial treatments.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)biguanide hydrochloride involves the inhibition of glycogen phosphorylase, an enzyme crucial for glycogenolysis. By inhibiting this enzyme, the compound can regulate blood sugar levels. Additionally, it induces autophagy in cancer cells, leading to cell death, and suppresses the growth of various cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)biguanide hydrochloride is unique due to its specific dichlorophenyl group attached to the biguanide structure. Similar compounds include:

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

    N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride: Another biguanide derivative with similar structural features.

These compounds share similar core structures but differ in the positioning and nature of substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRVKJZVIPUVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584147
Record name N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-15-4
Record name N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dichlorophenyl)biguanide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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